2-Amino-3-nitropyridine
Overview
Description
2-Amino-3-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its crystalline solid form and is utilized in various chemical and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
It has been reported that 2-amino-3-nitropyridine can functionalize wang resin via a carbamate linkage , suggesting its potential role in organic synthesis and material science.
Mode of Action
The mode of action of this compound involves a series of chemical reactions. One such reaction involves the addition of hydrazine hydrate at the N-C2 bond, followed by the elimination of ammonia and reduction of the nitro group to an amino group .
Biochemical Pathways
The compound’s ability to undergo reactions with hydrazine hydrate suggests that it may participate in various organic synthesis processes .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For instance, the reaction of this compound with hydrazine hydrate results in the elimination of the amino group and reduction of the nitro group, leading to the formation of 3-aminopyridine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction with hydrazine hydrate should be conducted under controlled conditions to ensure the successful formation of the desired products . .
Biochemical Analysis
Biochemical Properties
2-Amino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to function as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides, which exhibit antibacterial and antifungal activities . The interactions of this compound with these biomolecules are crucial for its biological activity. It can form hydrogen bonds and other non-covalent interactions, which facilitate its binding to target molecules.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound has been shown to impact the expression of genes related to cellular stress responses, which can affect cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can form a secondary six-member ring through intramolecular hydrogen bond formation between the ortho amino and nitro groups . This structural feature is essential for its biological activity, as it influences the compound’s ability to interact with target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic or adverse effects. These effects may include cellular damage, disruption of metabolic processes, and alterations in gene expression. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be metabolized by enzymes involved in amino acid degradation pathways . These metabolic pathways are crucial for the compound’s biological activity, as they determine its availability and effectiveness within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells is essential for its biological activity, as it determines the compound’s access to target molecules and its ability to exert its effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s biological activity, as it ensures that this compound interacts with the appropriate target molecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-aminopyridine. This process typically requires the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration at the third position .
Another method involves the reaction of 2-chloro-3-nitropyridine with aqueous ammonia. This reaction is carried out in a sealed tube at elevated temperatures (around 90°C) for an extended period (approximately 16 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-nitropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group to an amino group.
Aqueous Ammonia: Utilized in the substitution reactions involving the amino group.
Major Products
3-Aminopyridine: Formed through the reduction of the nitro group.
Substituted Pyridines: Various substituted pyridines can be synthesized depending on the reagents used in substitution reactions.
Scientific Research Applications
2-Amino-3-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Another nitropyridine derivative with the nitro group at the fifth position.
3-Nitropyridine: A simpler nitropyridine with only a nitro group at the third position.
Uniqueness
2-Amino-3-nitropyridine is unique due to the specific positioning of both the amino and nitro groups on the pyridine ring. This unique arrangement allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHGTCRXDWOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194977 | |
Record name | 3-Nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-75-9 | |
Record name | 2-Amino-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-2-pyridinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitropyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nitro-2-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52GH47YQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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